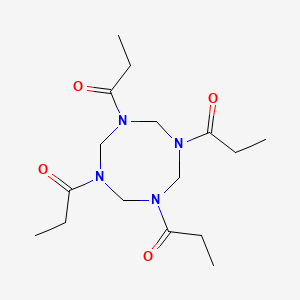
1,1',1'',1'''-(1,3,5,7-Tetrazocane-1,3,5,7-tetrayl)tetra(propan-1-one)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’,1’‘,1’‘’-(1,3,5,7-Tetrazocane-1,3,5,7-tetrayl)tetra(propan-1-one) is a complex organic compound characterized by its unique tetrazocane core structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’,1’‘,1’‘’-(1,3,5,7-Tetrazocane-1,3,5,7-tetrayl)tetra(propan-1-one) typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the tetrazocane ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as in situ chemical reduction and sol-gel methods have been explored for the preparation of related compounds .
Analyse Chemischer Reaktionen
Types of Reactions: 1,1’,1’‘,1’‘’-(1,3,5,7-Tetrazocane-1,3,5,7-tetrayl)tetra(propan-1-one) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of functional groups and the stability of the tetrazocane ring.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Reaction conditions may vary depending on the desired product, with temperature and solvent choice playing crucial roles .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
1,1’,1’‘,1’‘’-(1,3,5,7-Tetrazocane-1,3,5,7-tetrayl)tetra(propan-1-one) has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 1,1’,1’‘,1’‘’-(1,3,5,7-Tetrazocane-1,3,5,7-tetrayl)tetra(propan-1-one) involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the formation of hydrogen bonds and van der Waals interactions with target molecules. These interactions can influence various biochemical pathways, leading to the observed biological activities .
Vergleich Mit ähnlichen Verbindungen
- 1,3,5,7-Tetranitro-1,3,5,7-tetrazocane (HMX)
- Hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX)
- 2,4,6,8,10,12-Hexanitro-2,4,6,8,10,12-hexaazaisowurtzitane (CL-20)
Comparison: Compared to these similar compounds, 1,1’,1’‘,1’‘’-(1,3,5,7-Tetrazocane-1,3,5,7-tetrayl)tetra(propan-1-one) exhibits unique structural features that contribute to its distinct chemical and biological properties. Its tetrazocane core provides stability and reactivity that are advantageous in various applications .
Eigenschaften
CAS-Nummer |
32516-04-4 |
|---|---|
Molekularformel |
C16H28N4O4 |
Molekulargewicht |
340.42 g/mol |
IUPAC-Name |
1-[3,5,7-tri(propanoyl)-1,3,5,7-tetrazocan-1-yl]propan-1-one |
InChI |
InChI=1S/C16H28N4O4/c1-5-13(21)17-9-18(14(22)6-2)11-20(16(24)8-4)12-19(10-17)15(23)7-3/h5-12H2,1-4H3 |
InChI-Schlüssel |
PDOANBGZJDLJDM-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)N1CN(CN(CN(C1)C(=O)CC)C(=O)CC)C(=O)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


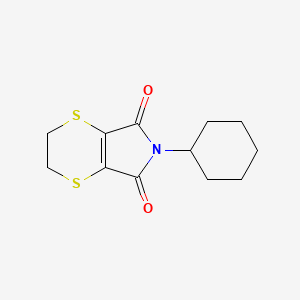

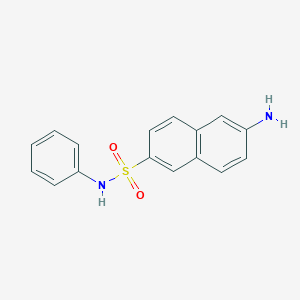
![4-[3-(Tert-butylamino)-2-hydroxypropoxy]benzamide](/img/structure/B14686907.png)
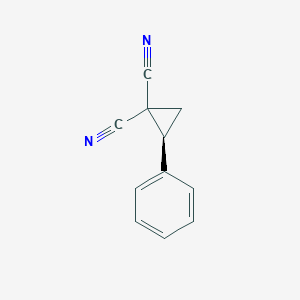
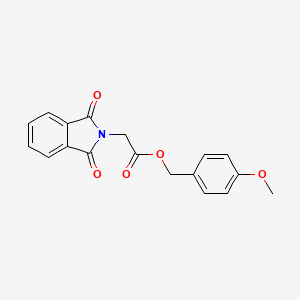

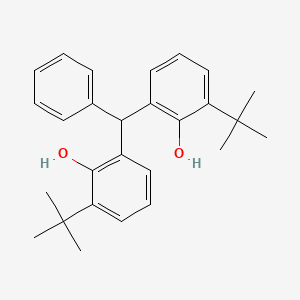
![Cyclopentyl [4-(ethanesulfonyl)phenyl]carbamate](/img/structure/B14686935.png)
![Phosphonium, [[4-(dimethylamino)phenyl]methyl]triphenyl-, bromide](/img/structure/B14686936.png)
![2-Oxabicyclo[2.2.2]oct-5-ene-3,3-dicarboxylic acid, diethyl ester](/img/structure/B14686940.png)
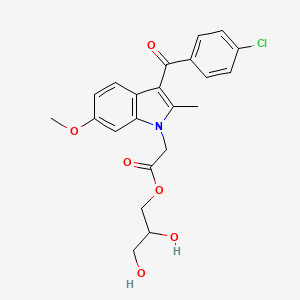
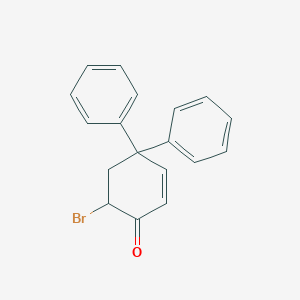
![7,11-diazoniatricyclo[9.4.0.02,7]pentadeca-1(15),2,4,6,11,13-hexaene;diiodide](/img/structure/B14686961.png)
